molecular formula C13H17NO3 B13913519 Ethyl [(3-phenylpropyl)carbamoyl]formate

Ethyl [(3-phenylpropyl)carbamoyl]formate

Cat. No.: B13913519
M. Wt: 235.28 g/mol
InChI Key: GCRIMHRRNXVUMP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-oxo-2-[(3-phenylpropyl)amino]acetate can be achieved through several synthetic routes. One common method involves the reaction of ethyl oxalyl chloride with 3-phenylpropylamine in the presence of a base such as triethylamine. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction.

Industrial Production Methods

On an industrial scale, the production of Ethyl 2-oxo-2-[(3-phenylpropyl)amino]acetate may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-oxo-2-[(3-phenylpropyl)amino]acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the keto group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various ester derivatives.

Scientific Research Applications

Ethyl 2-oxo-2-[(3-phenylpropyl)amino]acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 2-oxo-2-[(3-phenylpropyl)amino]acetate involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to alterations in biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 2-oxo-2-[(3-phenylpropyl)amino]acetate can be compared with other similar compounds such as:

    Ethyl 2-oxo-2-(phenylamino)acetate: Similar structure but with a phenyl group instead of a 3-phenylpropyl group.

    Methyl 2-oxo-2-[(3-phenylpropyl)amino]acetate: Similar structure but with a methyl ester group instead of an ethyl ester group.

These comparisons highlight the unique structural features and potential differences in reactivity and applications of Ethyl 2-oxo-2-[(3-phenylpropyl)amino]acetate.

Properties

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

ethyl 2-oxo-2-(3-phenylpropylamino)acetate

InChI

InChI=1S/C13H17NO3/c1-2-17-13(16)12(15)14-10-6-9-11-7-4-3-5-8-11/h3-5,7-8H,2,6,9-10H2,1H3,(H,14,15)

InChI Key

GCRIMHRRNXVUMP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)NCCCC1=CC=CC=C1

Origin of Product

United States

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